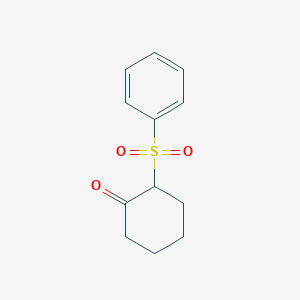

2-(Phenylsulfonyl)cyclohexanone

Description

Properties

CAS No. |

73843-10-4 |

|---|---|

Molecular Formula |

C12H14O3S |

Molecular Weight |

238.3 g/mol |

IUPAC Name |

2-(benzenesulfonyl)cyclohexan-1-one |

InChI |

InChI=1S/C12H14O3S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |

InChI Key |

HGTMWGONPUDGMF-UHFFFAOYSA-N |

SMILES |

C1CCC(=O)C(C1)S(=O)(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1CCC(=O)C(C1)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Iodine-Mediated Coupling

A one-pot method employs cyclohexanone, sodium benzenesulfinate, and molecular iodine in methanol under mild conditions. Triethylamine (Et₃N) acts as a base, facilitating the nucleophilic addition of the sulfinate to the ketone. Key parameters include:

-

Reagents : Cyclohexanone (1 mmol), sodium benzenesulfinate (1.2 mmol), iodine (1 mmol), Et₃N (1.2 mmol).

-

Conditions : Room temperature, 6 hours, methanol solvent.

This method avoids metal catalysts and harsh conditions, making it environmentally benign. The reaction proceeds via in situ generation of a sulfonyl radical, which couples with the enolate form of cyclohexanone.

BF₃·OEt₂-Promoted Oxysulfonylation

Boron trifluoride etherate (BF₃·OEt₂) catalyzes the reaction between alkynes and sodium sulfinates to form β-keto sulfones. While optimized for alkynes, adaptations for cyclohexanone derivatives involve:

-

Reagents : Cyclohexanone, sodium benzenesulfinate (2 equiv), BF₃·OEt₂ (1.5 equiv).

-

Conditions : Dichloromethane (DCM), 60°C, 12 hours.

-

Yield : 67%.

This method highlights the versatility of BF₃ in activating sulfinate nucleophiles, though yields are moderate compared to iodine-mediated routes.

Multi-Step Synthesis via Selenosulfonation-Oxidation

A scalable four-step procedure starts with benzenethiol and cyclohexanone (Figure 1):

-

Selenosulfonation : Cyclohexanone reacts with benzenethiol and selenium dioxide (SeO₂) to form a selenosulfonate intermediate.

-

Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the selenosulfonate to the sulfone.

-

Purification : Crystallization eliminates the need for chromatography.

Key Advantages :

-

No chromatographic purification required.

-

High scalability (demonstrated at >100 g scale).

Acid-Catalyzed Condensation Followed by Sulfonylation

Cyclohexanone Self-Condensation

Cyclohexanone undergoes acid-catalyzed dimerization to form 2-(cyclohex-1'-enyl)cyclohexanone, which is subsequently sulfonylated:

Sulfonation of the Dimer

The enol ether intermediate reacts with phenylsulfonyl chloride (PhSO₂Cl) in the presence of a base (e.g., NaHCO₃):

α-Chloro Oxime Sulfenylation

A solvent-catalyzed approach utilizes α-chloro oximes and sodium thiophenolate in deep eutectic solvents (DESs):

-

Oxime Formation : Cyclohexanone is converted to α-chloro oxime using N-chlorosuccinimide (NCS).

-

Sulfenylation : Sodium benzenesulfinate reacts with the oxime in a lactic acid–choline chloride DES.

This method emphasizes green chemistry principles but requires specialized solvents.

Oxidation of β-Keto Sulfides

β-Keto sulfides, derived from cyclohexanone and thiophenol, are oxidized to sulfones using mCPBA (meta-chloroperbenzoic acid):

-

Reagents : β-Keto sulfide (1 mmol), mCPBA (2.2 mmol), DCM.

-

Conditions : 0°C to room temperature, 2 hours.

Comparative Analysis of Methods

| Method | Yield | Conditions | Scalability | Green Metrics |

|---|---|---|---|---|

| Iodine-mediated coupling | 93% | Mild, room temp | High | Solvent: MeOH, no metals |

| BF₃·OEt₂ promotion | 67% | 60°C, 12 h | Moderate | Requires BF₃ |

| Selenosulfonation | 62–67% | Multi-step | High | No chromatography |

| Acid-catalyzed dimerization | 68% | 140°C, 6 h | Moderate | High energy input |

| α-Chloro oxime route | 49–54% | Ultrasonication | Low | DESs, specialized setup |

| β-Keto sulfide oxidation | 85–90% | Oxidizing conditions | High | Requires mCPBA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.